N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound characterized by the presence of fluorine, nitro, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonylation: Addition of the sulfonyl group to the aniline derivative.
Acetylation: Formation of the acetamide linkage.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric and sulfuric acids, while sulfonylation may involve sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a sulfone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
- N-(4-bromophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
- N-(4-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5S/c21-15-10-12-16(13-11-15)22-20(25)14-23(17-6-2-1-3-7-17)30(28,29)19-9-5-4-8-18(19)24(26)27/h1-13H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZHXKBZZFSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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